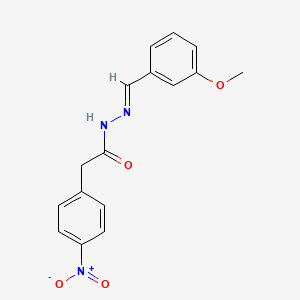![molecular formula C17H16FN3OS B5532573 3-(4-fluorophenyl)-4-methyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazole](/img/structure/B5532573.png)
3-(4-fluorophenyl)-4-methyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to 3-(4-fluorophenyl)-4-methyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazole involves complex organic reactions. One method includes the treatment of 1-[2-(4-fluoro-2-(4-fluorophenoxy)phenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole with sodium methoxide to produce compounds with similar structural motifs (Xu Liang, 2009). This highlights the versatility and reactivity of the 1,2,4-triazole ring when combined with various substituents, enabling the synthesis of diverse derivatives.
Molecular Structure Analysis
Molecular structure analysis of 1,2,4-triazole derivatives reveals significant insights into their spatial arrangement and intermolecular interactions. For example, studies have characterized derivatives structurally using single crystal X-ray diffraction, identifying various intermolecular interactions such as O-H⋯S, C-H⋯F, and π⋯π interactions that stabilize the crystal structure (P. Panini et al., 2014). These interactions play crucial roles in determining the molecular packing and overall stability of the crystal lattice.
Chemical Reactions and Properties
The reactivity and chemical behavior of this compound derivatives are influenced by their functional groups. Research demonstrates their capacity for forming various intermolecular interactions, which are essential for the development of materials with desired physical and chemical properties. The presence of the triazole ring, a common scaffold in medicinal chemistry, suggests potential reactivity towards nucleophilic substitution reactions and the formation of hydrogen bonds (R. Shukla et al., 2014).
Physical Properties Analysis
The physical properties of this compound derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in different domains. These properties are determined by the compound's molecular structure and intermolecular interactions. For instance, the solubility in organic solvents and the melting points of various derivatives have been systematically studied, providing essential data for their application in chemical syntheses and pharmaceutical formulations (O. A. Bihdan & V. Parchenko, 2018).
Future Directions
properties
IUPAC Name |
3-(4-fluorophenyl)-4-methyl-5-(2-phenoxyethylsulfanyl)-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3OS/c1-21-16(13-7-9-14(18)10-8-13)19-20-17(21)23-12-11-22-15-5-3-2-4-6-15/h2-10H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHZPGXMWLOZDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCCOC2=CC=CC=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(benzoylthio)propanoyl]-6-methyl-2-piperidinecarboxylic acid](/img/structure/B5532493.png)


![7-allyl-N-(2-hydroxyethyl)-8-oxo-6-(2-thienyl)-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5532513.png)

![4-[(4-benzyl-3-butyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetyl]-2-piperazinone](/img/structure/B5532520.png)
![(2R,3S)-3-amino-4-[4-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]-4-oxo-2-butanol dihydrochloride](/img/structure/B5532525.png)
![(3S*,4R*)-1-[(3-hydroxyphenyl)acetyl]-4-phenylpyrrolidine-3-carboxylic acid](/img/structure/B5532527.png)

![N-{rel-(3R,4S)-4-isopropyl-1-[6-(methoxymethyl)-4-pyrimidinyl]-3-pyrrolidinyl}-1-propanesulfonamide hydrochloride](/img/structure/B5532537.png)
![3-({[5-(2,4-dichlorophenyl)-2-furyl]methylene}amino)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5532538.png)
![4-({4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-piperidinyl}carbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5532548.png)
![N-[(3S*,4R*)-1-(4-chloro-2-methoxybenzoyl)-4-propyl-3-pyrrolidinyl]acetamide](/img/structure/B5532556.png)
